(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a pyrazole moiety and a fluoro group, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the pyrazole group through a coupling reaction. The fluoro group is then added via a halogenation reaction. The final step involves the formation of the ethanamine side chain and its conversion to the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
- (S)-1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
Uniqueness
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXYYVMNJUPEN-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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